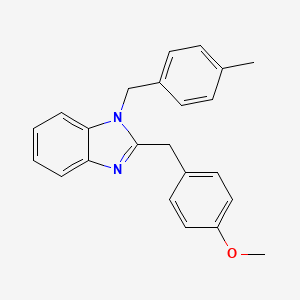![molecular formula C15H17NO2 B5714207 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone, also known as 5-MeO-DALT, is a synthetic designer drug that belongs to the family of tryptamines. It was first synthesized in the year 2004 by David E. Nichols, a renowned pharmacologist and medicinal chemist. 5-MeO-DALT has gained popularity in recent years due to its psychoactive effects and has been used for recreational purposes. However, the focus of
Wirkmechanismus
The mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone involves the activation of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is located in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways that result in changes in gene expression, neurotransmitter release, and synaptic plasticity. The activation of the 5-HT2A receptor by 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone leads to the alteration of brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone are not well understood. However, it has been found to produce psychoactive effects similar to other tryptamines such as psilocybin and DMT. It has been reported to produce visual hallucinations, altered perception of time and space, and changes in mood and emotion. It has also been reported to produce physical effects such as increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone in lab experiments are its potency and selectivity for the serotonin 5-HT2A receptor. It can be used to study the effects of serotonin receptor activation on brain function and behavior. However, the limitations of using 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone in lab experiments are its complex synthesis method and potential health risks associated with its use.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone. One direction is to study its effects on the regulation of gene expression in the brain. Another direction is to study its potential therapeutic effects for the treatment of psychiatric disorders such as depression and anxiety. Additionally, there is a need for further research on the safety and potential health risks associated with the use of 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone.
Synthesemethoden
The synthesis method of 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone involves a series of chemical reactions. It is synthesized by the reaction of 5-methyl-2-furoic acid and 4-methylphenylhydrazine, which leads to the formation of 5-methyl-2-furylhydrazine. This intermediate compound is then reacted with 3-(p-tolyl)propanal in the presence of a reducing agent to produce 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone. The synthesis method of 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Researchers have used 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone to study the effects of serotonin receptor activation on brain function and behavior. It has also been used to study the effects of tryptamines on the regulation of gene expression in the brain.
Eigenschaften
IUPAC Name |
3-(4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-3-6-13(7-4-11)16-10-9-14(17)15-8-5-12(2)18-15/h3-8,16H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCGJYJJZMZAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5927685 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)

![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)



